molecular formula C28H27N5O3 B2400795 4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-27-3

4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2400795
CAS No.: 1105231-27-3
M. Wt: 481.556
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its synthesis involves reacting 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyl diimidazole (CDI) to form the triazole ring, followed by alkylation with N-(tert-butyl)-2-chloroacetamide to introduce the 3-methylbenzyl substituent at position 2 .

Properties

IUPAC Name

4-benzyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-18(2)29-25(34)22-12-13-23-24(15-22)33-27(31(26(23)35)16-20-9-5-4-6-10-20)30-32(28(33)36)17-21-11-7-8-19(3)14-21/h4-15,18H,16-17H2,1-3H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESQAGLRKMPIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of triazoloquinazolines. This class is known for its diverse biological activities due to the unique structural characteristics of the fused triazole and quinazoline rings. The specific compound under discussion features a complex structure that includes a benzyl group and an isopropyl substituent, suggesting potential for various biological interactions and therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Triazoloquinazoline Core : This core is often associated with anti-cancer and anti-inflammatory properties.
  • Substituents : The presence of a benzyl group and an isopropyl group may enhance lipophilicity and influence the compound's interaction with biological targets.

Case Studies and Research Findings

A comprehensive search through scientific databases such as PubMed and SciFinder yielded limited direct studies on this specific compound. However, related compounds have been studied extensively:

  • Triazolobenzodiazepinone Analogs : Research on similar compounds has shown potent agonist activity at CCK1 receptors, which are implicated in appetite regulation. These findings suggest that modifications to the triazole core can yield compounds with significant biological activity in metabolic pathways .
  • Pyrazolo[3,4-b]pyridines : A study on pyrazolo derivatives highlighted their potential in inhibiting VEGFR-2 kinase with IC50 values indicating strong bioactivity. This suggests that structural modifications akin to those in our compound may lead to similar findings .

Future Directions

Given the promising structural attributes of this compound:

  • In vitro Studies : Conducting cell line assays to evaluate cytotoxicity against various cancer cell lines could elucidate its anti-cancer potential.
  • Mechanistic Studies : Investigating the mechanisms of action through molecular docking studies may provide insights into its interactions at the molecular level.
  • In vivo Studies : Animal model studies could assess pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the [1,2,4]Triazolo[4,3-a]quinazoline Series

Key structural analogs include:

4-Benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ():

  • Substituents :

  • Position 2: 4-vinylbenzyl (enhances π-π interactions).
  • Carboxamide N-group: Isobutyl (bulkier than isopropyl, possibly reducing solubility).
    • Impact : The vinyl group may increase rigidity, while the isobutyl chain could alter pharmacokinetics .

2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ():

  • Substituents :

  • Carboxamide N-group: Diisobutyl (significantly increases hydrophobicity).
    • Impact : Chlorine substitution may improve binding to hydrophobic pockets in target proteins .

4-Benzyl-N-isopropyl-2-[2-(tert-butylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (): Substituents:

  • Position 2: 2-(tert-butylamino)-2-oxoethyl (introduces a polar amide group). Impact: The tert-butylamino moiety may enhance hydrogen bonding, improving target affinity .

Hypothetical Functional Implications

  • Lipophilicity : The 3-methylbenzyl group (target compound) offers moderate hydrophobicity compared to 4-vinylbenzyl (more rigid) or 3-chlorobenzyl (electron-deficient).
  • Steric Effects : Isobutyl () and diisobutyl () substituents may hinder metabolic clearance but reduce aqueous solubility.

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves multi-step reactions. For example, triazole derivatives are reacted with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Multicomponent reactions using benzyl halides and optimized stoichiometry can also yield triazoloquinazoline derivatives, requiring precise control of reaction time and temperature .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential methods include:

  • 1H/13C NMR : Identifies hydrogen/carbon environments (e.g., benzyl, isopropyl groups) and confirms regiochemistry .
  • IR spectroscopy : Detects carbonyl (C=O) stretches (1,5-dioxo groups) and amide bonds .
  • LC-MS : Validates molecular weight and purity .

Q. How is antimicrobial activity assessed for this compound?

Standardized protocols use Mueller–Hinton agar and reference strains (e.g., Staphylococcus aureus, Candida albicans). Activity is quantified via minimum inhibitory concentration (MIC) assays, with ketoconazole or nitrofurantoin as positive controls .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst optimization : Zn dust improves reduction efficiency in nitro-to-amine conversions .
  • Process monitoring : TLC tracks reaction progress, and column chromatography purifies products .
  • AI-driven modeling : COMSOL simulations predict optimal temperature and pressure conditions .

Q. How to resolve discrepancies in biological activity data?

Discrepancies may arise from assay variability or impurity interference. Solutions include:

  • Standardized protocols : Uniform inoculum size and media composition (e.g., pH 7.2 for bacterial assays) .
  • Orthogonal assays : Combine MIC with time-kill curves or biofilm inhibition studies to validate activity .
  • HPLC purification : Ensures >95% purity to exclude confounding byproducts .

Q. What methods ensure reproducibility in multi-step syntheses?

Reproducibility challenges (e.g., incomplete reductions) are addressed by:

  • Stoichiometric precision : Automated syringes dispense reagents to minimize human error .
  • In-line analytics : Real-time NMR or IR monitors intermediate formation .
  • Chromatographic validation : HPLC-MS identifies and removes side products before proceeding to subsequent steps .

Q. How can computational methods predict reactivity or bioactivity?

Advanced computational approaches include:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens potential protein targets (e.g., fungal CYP51) using Schrödinger Suite or AutoDock .
  • Machine learning : Trains algorithms on existing SAR data to prioritize derivatives for synthesis .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates?

A tiered approach is recommended:

  • Step 1 : TLC or GC-MS for rapid purity assessment.
  • Step 2 : High-resolution NMR (500 MHz+) assigns stereochemistry.
  • Step 3 : X-ray crystallography resolves ambiguous regiochemistry in crystalline intermediates .

Q. How to design structure-activity relationship (SAR) studies?

  • Core modifications : Vary benzyl/isopropyl substituents to assess steric/electronic effects on bioactivity .
  • Functional group swaps : Replace carboxamide with sulfonamide to probe hydrogen-bonding requirements .
  • Dosage-response curves : Quantify IC50 shifts to identify critical pharmacophores .

Data Contradiction Analysis

Q. How to address inconsistent biological results across labs?

  • Inter-lab calibration : Share reference compounds (e.g., ketoconazole) to standardize MIC endpoints .
  • Strain authentication : Use ATCC-certified microbial strains to exclude genetic drift effects .
  • Blinded replicates : Third-party validation reduces observer bias .

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